25-Fold Higher Receptor Binding Affinity Versus the Prototypical PTH-Based Antagonist [Nle8,18,Tyr34]bPTH(7-34)amide
In competitive radioligand binding assays using ROS 17/2.8 osteoblast-like cells, PTHrP(7-34)amide demonstrated an apparent Kd of 8 × 10⁻⁸ M, whereas the bovine PTH-derived antagonist [Nle8,18,Tyr34]bPTH(7-34)amide displayed an apparent Kd of 2 × 10⁻⁶ M, representing a 25-fold affinity advantage for the PTHrP-derived peptide . By contrast, a related PTHrP-based analog [Leu11,D-Trp12,Arg13,Tyr36,Cys38]PTHrP(7-38) exhibited a comparable apparent Kd of 5 × 10⁻⁸ M, confirming that the PTHrP backbone contributes intrinsically higher receptor avidity than the corresponding PTH sequence .
| Evidence Dimension | Apparent receptor binding affinity (Kd) at PTH1R |
|---|---|
| Target Compound Data | Apparent Kd = 8 × 10⁻⁸ M (PTHrP(7-34)amide) |
| Comparator Or Baseline | [Nle8,18,Tyr34]bPTH(7-34)amide apparent Kd = 2 × 10⁻⁶ M; [Leu11,D-Trp12,Arg13,Tyr36,Cys38]PTHrP(7-38) apparent Kd = 5 × 10⁻⁸ M |
| Quantified Difference | 25-fold higher affinity vs. the PTH-based antagonist; ~1.6-fold lower affinity vs. the extended PTHrP(7-38) analog |
| Conditions | ROS 17/2.8 rat osteosarcoma cell membranes; competition binding assay using radiolabeled PTH/PTHrP ligand |
Why This Matters
Higher receptor occupancy at equimolar concentration means PTHrP-(7-34) can achieve effective PTH1R blockade at doses where PTH-derived 7-34 antagonists would fail, directly impacting experimental design and effective concentration selection in cell-based and in vivo assays.
